(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane
CAS No.: 380605-59-4
Cat. No.: VC20850321
Molecular Formula: C12H27BrOSi
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 380605-59-4 |
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Molecular Formula | C12H27BrOSi |
Molecular Weight | 295.33 g/mol |
IUPAC Name | (5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane |
Standard InChI | InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 |
Standard InChI Key | KSQAZJRLBNGMBD-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr |
Chemical Identity and Properties
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane, also known as (4-bromobutoxy)(tert-butyl)dimethylsilane, is an organosilicon compound characterized by a brominated aliphatic chain and a tert-butyldimethylsilyl protecting group. This compound exhibits significant chemical stability due to its unique structural features, making it valuable for various synthetic applications.
Identification Parameters
The compound is identified through multiple chemical parameters, with some variation noted across chemical databases:
Parameter | Value |
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CAS Registry Number | 89043-32-3 |
Molecular Formula | C10H23BrOSi |
Molecular Weight | 267.28 g/mol |
IUPAC Name | (4-bromobutoxy)(tert-butyl)dimethylsilane |
SMILES Notation | CC(C)(C)Si(C)OCCCCBr |
The compound is commercially available with typical purity specifications of 95% . Multiple alternative names exist for this compound, including 1-Bromo-4-(t-butyldimethylsilyloxy)butane, 4-bromobutoxy-tert-butyl-dimethylsilane, and 1-bromo-4-(tert-butyldimethylsilanyloxy)butane .
Physical and Chemical Properties
The physical and chemical properties of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane contribute significantly to its utility in organic synthesis:
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Solubility: Insoluble in water but demonstrates good solubility in common organic solvents including diethyl ether and ethyl acetate
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Appearance: Colorless liquid
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Reactivity: Contains a reactive bromine terminus while maintaining a stable silicon-oxygen bond
These properties enable the compound to serve as both a protecting group for alcohols and as a precursor in various chemical transformations.
Structural Features and Reactivity
Molecular Structure
The molecular structure of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane consists of several key functional groups that define its reactivity and applications:
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A brominated aliphatic chain (4-bromobutoxy group)
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A tert-butyldimethylsilyl (TBDMS) protecting group
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A silicon-oxygen bond forming a stable silyl ether
This structural arrangement provides the compound with dual functionality: the bromine serves as a reactive site for further transformations, while the silyl ether moiety offers protection for the oxygen functionality.
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The terminal bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions
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The silyl ether bond demonstrates stability under basic conditions but can be selectively cleaved under mild acidic conditions or using fluoride sources
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The steric hindrance provided by the tert-butyl group enhances the stability of the silicon-oxygen bond
These reactivity patterns make the compound particularly valuable in multi-step synthetic pathways where selective functionalization is required.
Synthetic Applications
Protecting Group Chemistry
One of the primary applications of (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is in protecting group chemistry. The tert-butyldimethylsilyl group serves as an effective protecting group for alcohols and amines during complex synthetic transformations. This application is particularly valuable in multi-step organic synthesis where selective protection strategies are essential for achieving regioselective transformations.
The protective capabilities of this compound derive from:
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The stability of the silicon-oxygen bond under a variety of reaction conditions
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The steric bulk of the tert-butyl group, which prevents unwanted reactions
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The selective deprotection methods available for removing the silyl group when needed
Cross-Coupling Reactions
Pharmaceutical Applications
Drug Delivery Systems
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane has found applications in drug delivery systems, particularly due to its favorable pharmacokinetic properties. These include:
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High gastrointestinal absorption characteristics
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Resistance to cytochrome P450 enzyme inhibition
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Ability to serve as a linker or spacer in prodrug development
These properties make the compound valuable in pharmaceutical research focused on improving drug bioavailability and targeted delivery.
Vitamin D Analog Synthesis
Research has demonstrated the utility of this compound in the synthesis of vitamin D analogs, specifically in the preparation of 2-methylene-(20E)-20(22)-dehydro-19-nor-vitamin D analogs . These vitamin D derivatives have garnered significant interest due to their potential therapeutic applications in various disease states.
The compound has been specifically mentioned in connection with:
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2-methylene-(20E)-20(22)-dehydro-19-nor-1α,25-dihydroxyvitamin D3 synthesis
These vitamin D derivatives exhibit relatively high transcription activity, suggesting potential therapeutic applications in vitamin D-related disorders.
Biochemical Relevance
Signaling Pathway Interactions
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane has been associated with the Hedgehog signaling pathway through its use in the preparation of oxysterol agonists. This signaling pathway plays crucial roles in:
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Embryonic development
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Adult tissue maintenance and regeneration
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Cancer progression
The compound's involvement in synthesizing modulators of this pathway suggests potential implications for developmental biology and cancer research.
Bioactive Compound Development
The compound is known for its potential applications in various fields due to its distinct chemical properties . It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications. While specific biological activity of the compound itself remains less understood, its derivatives have demonstrated promising biological properties worthy of further investigation.
Quantity | Price (EUR) |
---|---|
250 mg | 26.00 |
1 g | 44.00 |
5 g | 93.00 |
25 g | 211.00 |
100 g | Custom quote |
This pricing structure reflects the compound's specialization as a synthetic intermediate rather than a bulk chemical .
Future Research Directions
Expanding Synthetic Applications
Current research involving (4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is exploring expanded applications in organic synthesis, including:
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Development of novel cross-coupling methodologies
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Application in flow chemistry processes
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Utilization in stereochemically-controlled transformations
These research directions aim to maximize the synthetic utility of this versatile building block.
Pharmaceutical Development
The compound continues to be investigated for its utility in pharmaceutical research, particularly in:
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Development of novel vitamin D analogs with enhanced therapeutic properties
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Creation of more effective drug delivery systems
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Investigation of structure-activity relationships in compounds derived from this chemical precursor
These pharmaceutical applications leverage the compound's unique chemical properties to address unmet medical needs.
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